[2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate
Overview
Description
[2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylmethoxyphenyl group and a nitrobenzoate moiety. The presence of these functional groups contributes to its reactivity and potential utility in different chemical reactions and applications.
Preparation Methods
The synthesis of [2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-methyl-3-nitrobenzoic acid with [2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] alcohol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may involve similar steps but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
[2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using strong acids or bases.
Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong acids (e.g., hydrochloric acid), and bases (e.g., sodium hydroxide). The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
[2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The phenylmethoxy group may also play a role in binding to specific receptors or enzymes, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Similar compounds to [2-Oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate include:
[2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide]: This compound shares structural similarities but includes a fluorophenyl group instead of a phenylmethoxy group.
[2-Oxo-2-{[4-(trifluoromethoxy)phenyl]amino}ethyl [2-(trifluoromethyl)phenoxy]acetate]: This compound has a trifluoromethoxy group, which imparts different chemical properties.
Properties
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-methyl-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19NO6/c1-16-20(8-5-9-21(16)24(27)28)23(26)30-15-22(25)18-10-12-19(13-11-18)29-14-17-6-3-2-4-7-17/h2-13H,14-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFIQXIYNXBMNSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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